1,6-Bis(2-sulfanylidene-1,3-thiazolidin-3-yl)hexane-1,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,6-Bis(2-sulfanylidene-1,3-thiazolidin-3-yl)hexane-1,6-dione is a complex organic compound with the molecular formula C({12})H({16})N({2})O({2})S(_{4}) This compound features two thiazolidine rings, each containing a sulfur atom, connected by a hexane-1,6-dione backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,6-Bis(2-sulfanylidene-1,3-thiazolidin-3-yl)hexane-1,6-dione typically involves the reaction of adipoyl chloride with thiazolidine-2-thione. The reaction proceeds under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:
Starting Materials: Adipoyl chloride and thiazolidine-2-thione.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. Solvents like dichloromethane or chloroform are commonly used.
Procedure: Adipoyl chloride is added dropwise to a solution of thiazolidine-2-thione in the chosen solvent, with continuous stirring. The reaction mixture is then heated to reflux for several hours.
Purification: The crude product is purified by recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance efficiency and yield. Additionally, industrial processes may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure product purity.
Chemical Reactions Analysis
Types of Reactions
1,6-Bis(2-sulfanylidene-1,3-thiazolidin-3-yl)hexane-1,6-dione can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the thiazolidine rings can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups in the hexane-1,6-dione backbone can be reduced to alcohols.
Substitution: The thiazolidine rings can participate in nucleophilic substitution reactions, where the sulfur atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H(_2)O(_2)) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH(_4)) or sodium borohydride (NaBH(_4)) are employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted thiazolidine derivatives.
Scientific Research Applications
1,6-Bis(2-sulfanylidene-1,3-thiazolidin-3-yl)hexane-1,6-dione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound’s potential biological activity is of interest. It may serve as a lead compound in the development of new drugs or as a probe in biochemical studies.
Medicine: Research into its pharmacological properties could lead to the discovery of new therapeutic agents. Its ability to interact with biological targets makes it a candidate for drug development.
Industry: It can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 1,6-Bis(2-sulfanylidene-1,3-thiazolidin-3-yl)hexane-1,6-dione involves its interaction with molecular targets such as enzymes or receptors. The thiazolidine rings can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
1,6-Hexanedione: A simpler analog without the thiazolidine rings.
Thiazolidine-2-thione: Contains a single thiazolidine ring.
Adipoyl Chloride: A precursor in the synthesis of the compound.
Uniqueness
1,6-Bis(2-sulfanylidene-1,3-thiazolidin-3-yl)hexane-1,6-dione is unique due to its dual thiazolidine rings and hexane-1,6-dione backbone. This structure imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
1,6-bis(2-sulfanylidene-1,3-thiazolidin-3-yl)hexane-1,6-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2S4/c15-9(13-5-7-19-11(13)17)3-1-2-4-10(16)14-6-8-20-12(14)18/h1-8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWQQSWINFGXVOL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(=S)N1C(=O)CCCCC(=O)N2CCSC2=S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2S4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50406659 |
Source
|
Record name | 2-Thiazolidinethione, 3,3'-(1,6-dioxo-1,6-hexanediyl)bis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50406659 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74058-83-6 |
Source
|
Record name | 2-Thiazolidinethione, 3,3'-(1,6-dioxo-1,6-hexanediyl)bis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50406659 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.